FRAX597

Vue d'ensemble

Description

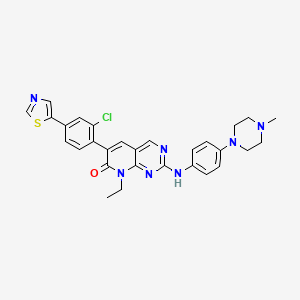

FRAX597 is a complex organic compound that features a variety of functional groups, including a thiazole ring, a pyrido[2,3-d]pyrimidin-7-one core, and a piperazine moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of FRAX597 typically involves multi-step organic reactions The process begins with the preparation of the thiazole ring, which is then coupled with a chlorinated phenyl groupThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications .

Analyse Des Réactions Chimiques

Biochemical Inhibition Mechanism

FRAX597 binds the ATP pocket of PAK1 through:

- Hydrogen Bonding :

- Van der Waals Interactions :

Table 2: Biochemical Potency of this compound

| Target | IC₅₀ (nM) | Selectivity vs. PAK4 |

|---|---|---|

| PAK1 | 8 | >1,250-fold |

| PAK2 | 13 | >769-fold |

| PAK3 | 19 | >526-fold |

| RET | 82* | N/A |

| *% inhibition at 100 nM . |

Structural Basis for Selectivity

X-ray crystallography (PDB: 4EQC) revealed:

- Back Cavity Access : The 2-chloro-thiazolephenyl group traverses Met-344 in PAK1, a space constricted in group II PAKs (e.g., PAK4 Met-395) .

- Mutagenesis Validation :

Table 3: Selectivity Determinants

| Kinase | Gatekeeper Residue | Back Cavity Size | This compound IC₅₀ (nM) |

|---|---|---|---|

| PAK1 | Met-344 | Large | 8 |

| PAK4 | Met-395 | Constricted | >10,000 |

| RET | Val-804 | Moderate | 82* |

ATP-Competitive Binding Kinetics

This compound competes with ATP (Kd = 1.2 µM) via:

- Binding Affinity : Kd = 0.8 nM for PAK1, measured by isothermal titration calorimetry .

- Cellular Activity : IC₅₀ = 70 nM in NF2-null Schwann cells (phospho-PAK1 suppression) .

Equation 1 : Inhibition constant calculation

For PAK1: (at ) .

Chemical Stability and Solubility

Applications De Recherche Scientifique

FRAX597 has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes

Mécanisme D'action

The mechanism of action of FRAX597 involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4-Disubstituted thiazoles: These compounds share the thiazole ring and exhibit similar biological activities.

Imidazole derivatives: These compounds have a similar heterocyclic structure and are used in various medicinal applications.

Uniqueness

FRAX597 is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties .

Activité Biologique

FRAX597 is a small-molecule inhibitor specifically targeting the group I p21-activated kinases (PAKs), which play critical roles in various cellular processes, including cell proliferation, survival, and migration. This compound has garnered significant attention for its potential therapeutic applications in cancer treatment, particularly in tumors associated with neurofibromatosis type 2 (NF2) and other malignancies.

Chemical Structure:

- Chemical Name: 6-[2-Chloro-4-(5-thiazolyl)phenyl]-8-ethyl-2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]pyrido[2,3-d]pyrimidin-7-(8H)-one

- Molecular Formula: C24H28ClN5OS

- Purity: ≥98%

Mechanism of Action:

this compound acts as an ATP-competitive inhibitor of PAK1, PAK2, and PAK3 with IC50 values of approximately 8 nM, 13 nM, and 19 nM, respectively. The inhibitor binds to the ATP binding site of the kinases, thus preventing their activation and subsequent signaling cascades that lead to cell proliferation and survival .

Biological Activity in Cell Lines

In Vitro Studies:

this compound has demonstrated potent anti-proliferative effects in various cancer cell lines. Notably:

- Schwannoma Cells: In NF2-deficient SC4 Schwann cells, this compound inhibited proliferation significantly, leading to cell cycle arrest in the G1 phase and a reduction in S and G2/M phases .

- Leukemia Cells: In studies involving acute myeloid leukemia (AML) cell lines, this compound induced rapid cell death and altered cell adhesion properties. It increased the cell-surface contact area while reducing attachment stability, contributing to its cytotoxic effects .

Table 1: In Vitro IC50 Values of this compound Against Various Kinases

| Kinase | IC50 (nM) |

|---|---|

| PAK1 | 8 |

| PAK2 | 13 |

| PAK3 | 19 |

| YES1 | 100 |

| RET | 100 |

| CSF1R | 100 |

| TEK | 100 |

| PAK4 | >10,000 |

In Vivo Efficacy

Animal Models:

In vivo studies have shown that this compound effectively inhibits tumor growth in mouse models. For instance:

- Orthotopic Models of NF2: Administration of this compound at a dosage of 100 mg/kg orally once daily for 14 days resulted in significantly reduced tumor weights compared to control groups .

Statistical Analysis:

The efficacy of this compound was assessed using mixed-effect models to analyze tumor growth trends over time. Results indicated a statistically significant difference between treatment and control groups (p < 0.05), underscoring the compound's potential as a therapeutic agent .

Case Studies

Case Study: Pancreatic Cancer

A case study highlighted the synergistic effects of combining this compound with gemcitabine in pancreatic cancer treatment. The combination therapy showed enhanced efficacy compared to either agent alone, suggesting that targeting PAKs could be a promising strategy in treating this heterogeneous disease .

Case Study: Ovarian Cancer

Inhibition of PAK1 using this compound resulted in decreased proliferation and migration in ovarian cancer cells characterized by amplification of the PAK1 gene. This finding supports the notion that PAK inhibitors could be effective against certain cancer subtypes with specific genetic alterations .

Propriétés

IUPAC Name |

6-[2-chloro-4-(1,3-thiazol-5-yl)phenyl]-8-ethyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrido[2,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28ClN7OS/c1-3-37-27-20(14-24(28(37)38)23-9-4-19(15-25(23)30)26-17-31-18-39-26)16-32-29(34-27)33-21-5-7-22(8-6-21)36-12-10-35(2)11-13-36/h4-9,14-18H,3,10-13H2,1-2H3,(H,32,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHUJCQOUWQMVCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=C(C=C3)C4=CN=CS4)Cl)NC5=CC=C(C=C5)N6CCN(CC6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28ClN7OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.